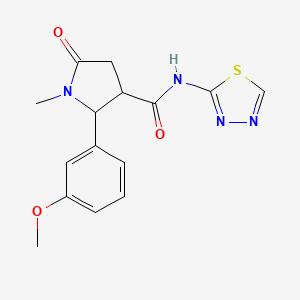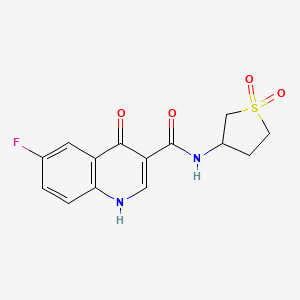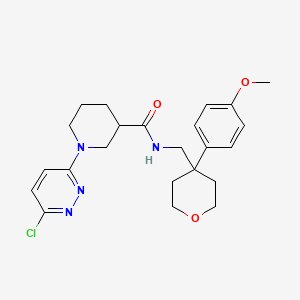![molecular formula C17H15N5O2S B10987012 N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B10987012.png)
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Furan and Thiophene Incorporation: The furan and thiophene rings are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.
Amide Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with an acyl chloride or anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the heterocyclic rings, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents), often under inert atmosphere.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its complex structure and ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids are potential targets, depending on the specific application.
Pathways Involved: The compound may interfere with metabolic pathways, signal transduction, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)-3-(2-thienyl)propanamide
- **N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)-3-(4-thienyl)propanamide
Uniqueness
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is unique due to its specific combination of heterocyclic rings, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H15N5O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C17H15N5O2S/c23-15(18-17-19-16(20-21-17)14-4-3-8-24-14)10-13(12-5-9-25-11-12)22-6-1-2-7-22/h1-9,11,13H,10H2,(H2,18,19,20,21,23) |
InChI Key |
BHYMKFPQCKXGBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)NC2=NNC(=N2)C3=CC=CO3)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid](/img/structure/B10986929.png)
![[1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10986935.png)


![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10986948.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10986950.png)
![N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10986958.png)
![methyl 2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10986966.png)

![N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10986983.png)
![1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B10986991.png)

![Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10987007.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[5-(acetylamino)-2-methoxyphenyl]acetamide](/img/structure/B10987011.png)
